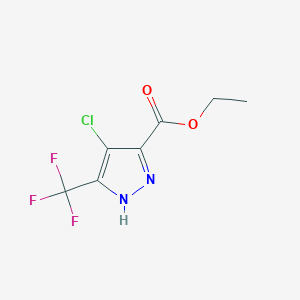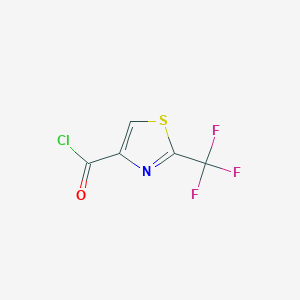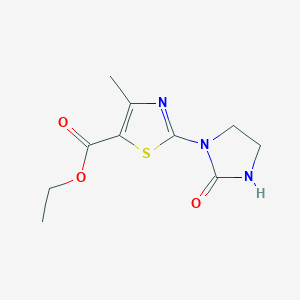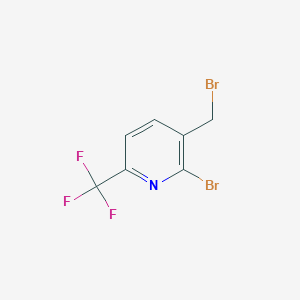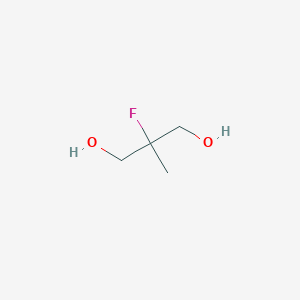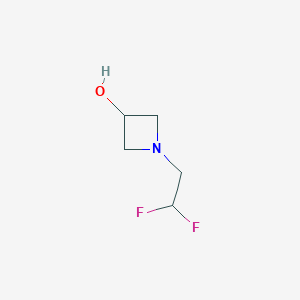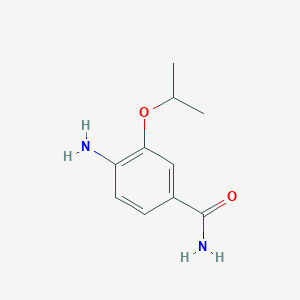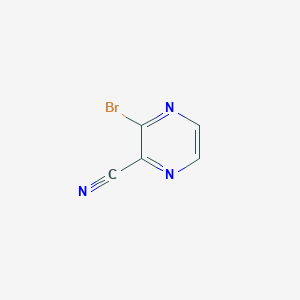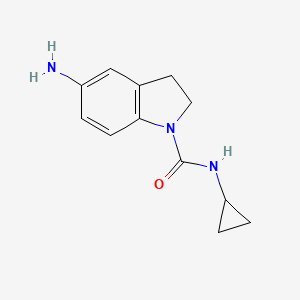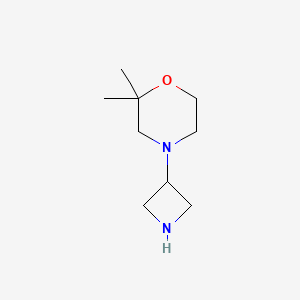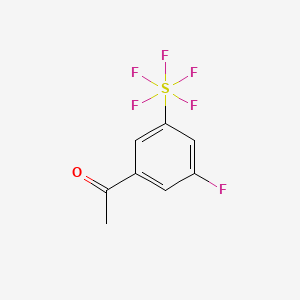
3'-Fluoro-5'-(pentafluorosulfur)acetophenone
Übersicht
Beschreibung
3’-Fluoro-5’-(pentafluorosulfur)acetophenone is an organic compound with the molecular formula C8H6F6OS and a molecular weight of 264.19 g/mol This compound is characterized by the presence of a fluoro group at the 3’ position and a pentafluorosulfur group at the 5’ position on the acetophenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-5’-(pentafluorosulfur)acetophenone typically involves the introduction of the fluoro and pentafluorosulfur groups onto the acetophenone structure. One common method involves the reaction of 3’-fluoroacetophenone with pentafluorosulfur chloride (SF5Cl) under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 3’-Fluoro-5’-(pentafluorosulfur)acetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Fluoro-5’-(pentafluorosulfur)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and pentafluorosulfur groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group in the acetophenone moiety can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluoro or pentafluorosulfur groups.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Wissenschaftliche Forschungsanwendungen
3’-Fluoro-5’-(pentafluorosulfur)acetophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3’-Fluoro-5’-(pentafluorosulfur)acetophenone involves its interaction with molecular targets through its fluoro and pentafluorosulfur groups. These groups can form strong interactions with various biomolecules, influencing their function and activity. The compound’s unique structure allows it to participate in specific pathways, potentially leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Fluoroacetophenone: Lacks the pentafluorosulfur group, making it less chemically reactive.
5’-(Pentafluorosulfur)acetophenone: Lacks the fluoro group, resulting in different chemical properties.
3’-Chloro-5’-(pentafluorosulfur)acetophenone: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity.
Uniqueness
3’-Fluoro-5’-(pentafluorosulfur)acetophenone is unique due to the presence of both fluoro and pentafluorosulfur groups, which confer distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
1-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6OS/c1-5(15)6-2-7(9)4-8(3-6)16(10,11,12,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABWPYOWUIIPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)S(F)(F)(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



